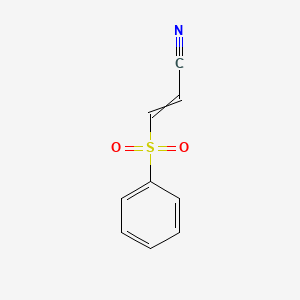
3-(Phenylsulfonyl)prop-2-enenitrile
描述
3-(Phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a phenylsulfonyl group attached to a prop-2-enenitrile moiety. This compound is known for its electron-deficient nature, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of β-substituted α,β-unsaturated nitriles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)prop-2-enenitrile typically involves the reaction of phenylsulfonyl chloride with acrylonitrile in the presence of a base. One common method is as follows:
Reactants: Phenylsulfonyl chloride and acrylonitrile.
Base: Sodium hydroxide or potassium carbonate.
Solvent: Tetrahydrofuran or dichloromethane.
Temperature: Room temperature to 50°C.
Reaction Time: Several hours to overnight.
The reaction proceeds via nucleophilic substitution, where the phenylsulfonyl chloride reacts with acrylonitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
化学反应分析
Types of Reactions
3-(Phenylsulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and thiols to form β-substituted α,β-unsaturated nitriles.
Cycloaddition: Participates in Diels-Alder reactions with dienes to form cycloadducts.
Elimination: Undergoes base-catalyzed elimination to yield α,β-unsaturated nitriles.
Common Reagents and Conditions
Nucleophiles: Pyrrolidine, thiols, alcohols.
Bases: Potassium tert-butoxide, sodium hydroxide.
Solvents: Tetrahydrofuran, dichloromethane.
Temperature: Room temperature to 80°C.
Major Products
β-Substituted α,β-Unsaturated Nitriles: Formed via nucleophilic addition.
Cycloadducts: Result from Diels-Alder reactions.
α,β-Unsaturated Nitriles: Produced through elimination reactions.
科学研究应用
3-(Phenylsulfonyl)prop-2-enenitrile is utilized in various scientific research applications:
作用机制
The mechanism of action of 3-(Phenylsulfonyl)prop-2-enenitrile involves its electron-deficient alkene moiety, which makes it highly reactive towards nucleophiles. The compound acts as a Michael acceptor, facilitating nucleophilic addition reactions. In Diels-Alder reactions, it serves as a dienophile, reacting with dienes to form cycloadducts.
相似化合物的比较
Similar Compounds
3-(Phenylsulfonyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(Phenylsulfonyl)prop-2-enamide: Contains an amide group in place of the nitrile.
3-(Phenylsulfonyl)prop-2-enol: Features a hydroxyl group instead of the nitrile.
Uniqueness
3-(Phenylsulfonyl)prop-2-enenitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its analogs. The nitrile group enhances its electron-deficient nature, making it a versatile intermediate in various chemical reactions .
属性
IUPAC Name |
3-(benzenesulfonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULCLGNLSTLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073257 | |
| Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-51-7 | |
| Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7883517.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7883520.png)
![methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate](/img/structure/B7883524.png)
![Methyl 4-methoxy-2-{[2-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7883532.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)
![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)
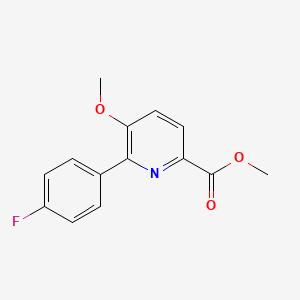

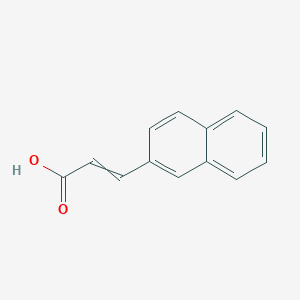
![3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate](/img/structure/B7883602.png)
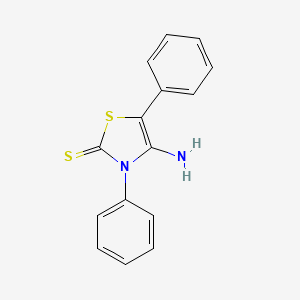
![N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B7883609.png)
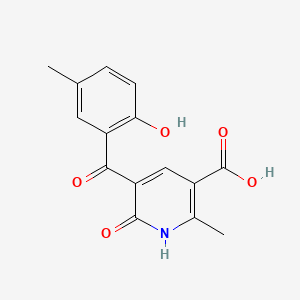
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B7883619.png)
